molecular formula C10H18ClNO B569302 (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride CAS No. 31638-54-7

(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride

Cat. No. B569302
CAS RN: 31638-54-7
M. Wt: 203.71
InChI Key: ALNUTSMOPLYNMX-KUZQZCPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride” is a chemical compound with a bicyclic structure. The “bicyclo(2.2.1)heptan-2-one” part of the name indicates that the compound contains a bicyclic ring system with seven carbon atoms . The “3-Amino” and “1,7,7-trimethyl” parts indicate that the compound has an amino group (-NH2) and three methyl groups (-CH3) attached to the carbon atoms in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic ring system, which would likely impart rigidity to the molecule and influence its chemical behavior . The presence of the amino and methyl groups would also be important structural features .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amino and methyl groups. The amino group, being a common functional group in organic chemistry, could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The bicyclic ring system could contribute to the compound’s stability and rigidity . The presence of the amino and methyl groups could influence the compound’s polarity, solubility, and reactivity .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information on its safety and hazards .

properties

IUPAC Name

(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h6-7H,4-5,11H2,1-3H3;1H/t6?,7?,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNUTSMOPLYNMX-KUZQZCPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C1(C)C)C(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185522
Record name (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride

CAS RN

31638-54-7
Record name (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031638547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-endo)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.